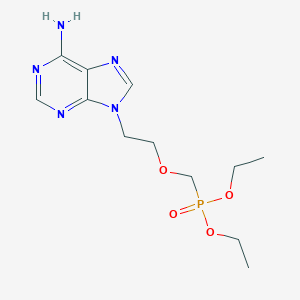

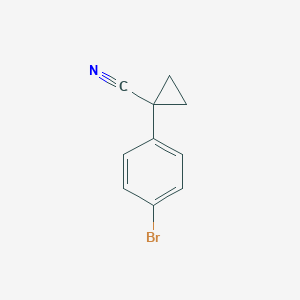

1-(4-Bromophenyl)Cyclopropanecarbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclopropane derivatives generally involves multistep processes starting from commercially available precursors. For instance, derivatives of cyclopropane carbonitriles can be synthesized through reactions starting from nitrobenzaldehyde or similar compounds, followed by a series of steps including cyclopropanation and functional group transformations, achieving total yields in the range of 40% to 65.25% (Hou et al., 2016), (Ouyang Hong-xia, 2012).

Molecular Structure Analysis

Cyclopropane derivatives exhibit significant structural diversity and complexity. For example, the microwave spectrum analysis of cyclopropane dicarbonitrile has contributed to understanding the structural parameters, including bond lengths and rotational constants, providing insights into the molecular structure of cyclopropane derivatives (Pearson et al., 1975).

Chemical Reactions and Properties

Cyclopropanes can undergo various chemical reactions, including cycloaddition and ring-opening reactions, due to their strained ring structure. For instance, 1-bromo-2-phenylcyclopropene can undergo [2+2] dimerization to produce complex derivatives (Lee et al., 2009). Furthermore, the interaction with nucleophiles can lead to the formation of cyclopropane derivatives involving unique reaction mechanisms (Fariña et al., 1986).

Applications De Recherche Scientifique

Asymmetric Reduction : A study by Li, Liu, and Deng (1999) demonstrated the asymmetric reduction of a related compound, 2-bromo-1-phenylethylidenemalononitrile, which yields a cyclopropane ring product with significant enantiomeric purity (Li, Liu, & Deng, 1999).

Synthesis of Labelled Compounds : Silverman and Hoffman (1981) synthesized N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, starting from cyclopropanecarbonitrile, for use in chemical tracing and analytical studies (Silverman & Hoffman, 1981).

Intermediate in Synthesis : Hou et al. (2016) reported on the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, an important intermediate for synthesizing NVP-BEZ-235 derivatives (Hou et al., 2016).

Microwave Spectrum Analysis : The microwave spectrum of cyclopropane(1,1)dicarbonitrile was studied by Pearson et al. (1975) to understand its molecular structure and properties (Pearson, Choplin, Laurie, & Schwartz, 1975).

Quantification in Pharmaceutical Analysis : Wagh, Kothari, and Lokhande (2017) developed an HPLC method for quantifying an impurity, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, in Brompheniramine Maleate, showcasing its relevance in quality control in pharmaceuticals (Wagh, Kothari, & Lokhande, 2017).

Synthesis of Chiral Cyclopropanes : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, demonstrating the versatility of cyclopropane derivatives in synthesizing biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

Catalyst Development : Qin et al. (2011) explored the use of a dirhodium catalyst derived from a cyclopropanecarboxylate ligand for enantioselective reactions, showing the utility of cyclopropane derivatives in catalysis (Qin et al., 2011).

Functionalization in Organic Synthesis : Mangelinckx, D’hooghe, Peeters, and Kimpe (2009) described the synthesis of functionalized aminonitriles starting from aziridines, using cyclopropanecarbonitrile derivatives (Mangelinckx, D’hooghe, Peeters, & Kimpe, 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPZBXQENXGRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383610 | |

| Record name | 1-(4-Bromophenyl)Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124276-67-1 | |

| Record name | 1-(4-Bromophenyl)Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)